propyl 4,5-dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate
Overview
Description
Propyl 4,5-dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C15H17NO3S2 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.06498575 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Chemistry Applications
- Novel Synthesis Methods : Research has focused on developing efficient synthetic pathways for thiophene derivatives. For instance, one study reported on the one-pot synthesis of tetrasubstituted thiophenes, highlighting a [3 + 2] annulation strategy as a simple, efficient, and economical synthesis approach (Sahu et al., 2015). This method is significant for generating compounds with potential applications in various fields, including organic electronics and pharmaceuticals.
- Functionalization of Metal-Organic Frameworks : A study demonstrated the functionalization of microporous lanthanide-based metal-organic frameworks using dicarboxylate ligands with methyl-substituted thieno[2,3-b]thiophene groups. These frameworks exhibit sensing activities and magnetic properties, suggesting applications in gas adsorption, sensing, and magnetic cooling technologies (Wang et al., 2016).
Materials Science Applications
- Electrochromic Properties : Conducting copolymers of thiophene derivatives have been synthesized and characterized for their electrochromic properties. These copolymers switch colors upon electrical stimulation, indicating their potential use in smart windows, displays, and other electrochromic devices (Bulut et al., 2004).
- Emitting Amorphous Molecular Materials : A class of color-tunable emitting amorphous molecular materials with bipolar character has been developed for electroluminescence, capable of emitting multicolor light including white. These materials have applications in organic electroluminescent devices (Doi et al., 2003).
Environmental Applications
- Sensitive Detection of Carbonyl Compounds : A fluorescent probe for the sensitive detection of carbonyl compounds in water samples has been reported, demonstrating the utility of thiophene derivatives in environmental monitoring and analysis of pollutants (Houdier et al., 2000).
Properties
IUPAC Name |
propyl 4,5-dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-4-7-19-15(18)12-9(2)10(3)21-14(12)16-13(17)11-6-5-8-20-11/h5-6,8H,4,7H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMVVAGHWIXKSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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